molecular formula C17H21N3OS B5715561 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

Katalognummer B5715561
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: UOWMIHBIYRODTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune disorders. In

Wirkmechanismus

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many cancers and autoimmune disorders.
Biochemical and Physiological Effects
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is metabolized by the liver and excreted in the urine. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been well-tolerated, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown efficacy against several types of cancer and autoimmune disorders, making it a promising candidate for further development. However, one limitation of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in some cases.

Zukünftige Richtungen

There are several potential future directions for the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline. One area of interest is the combination of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline for the treatment of other diseases, such as asthma or allergic disorders, which are also mediated by B-cells. Additionally, further research is needed to better understand the mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline and to identify biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline involves several steps, including the reaction of 4-chloro-1-piperazineacetic acid with 2-thiophenemethylamine to form 4-(2-thiophenemethyl)-1-piperazineacetic acid. This intermediate is then reacted with 4-aminoacetophenone to form 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline.

Wissenschaftliche Forschungsanwendungen

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been extensively studied for its potential use in the treatment of various cancers and autoimmune disorders. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has shown efficacy against several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

1-[4-[4-(thiophen-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-14(21)19-8-10-20(11-9-19)16-6-4-15(5-7-16)18-13-17-3-2-12-22-17/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWMIHBIYRODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.